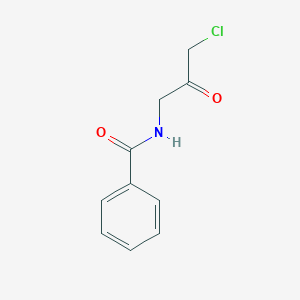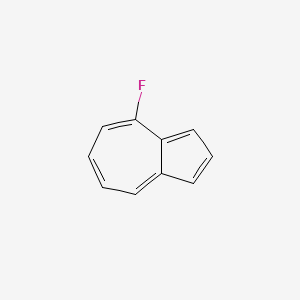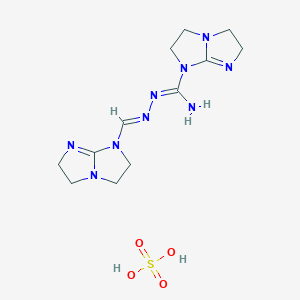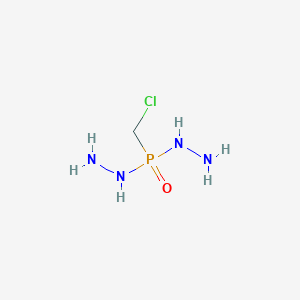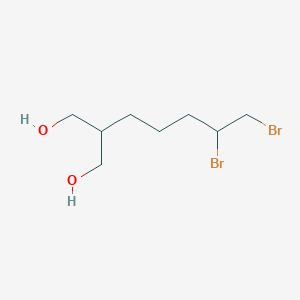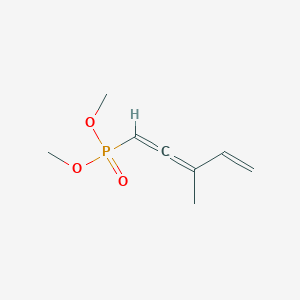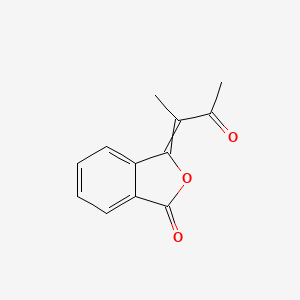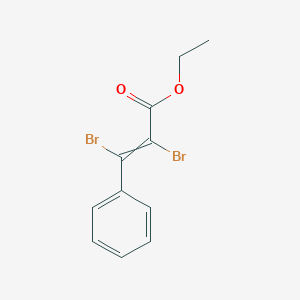
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- is a chemical compound with the molecular formula C11H10Br2O2 It is a derivative of cinnamic acid, where the propenoic acid moiety is substituted with two bromine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- typically involves the bromination of ethyl cinnamate. The reaction is carried out by treating ethyl cinnamate with bromine in an organic solvent such as carbon tetrachloride or chloroform. The reaction proceeds via an electrophilic addition mechanism, where the bromine atoms add across the double bond of the cinnamate moiety, resulting in the formation of the dibromo derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where ethyl cinnamate and bromine are continuously fed into a reactor. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding ethyl cinnamate derivative by using reducing agents such as zinc and acetic acid.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form ethyl cinnamate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Elimination: Strong bases like potassium hydroxide in ethanol.
Major Products Formed
Substitution: Formation of ethyl 2,3-dihydroxy-3-phenylpropanoate or ethyl 2,3-diamino-3-phenylpropanoate.
Reduction: Formation of ethyl cinnamate.
Elimination: Formation of ethyl cinnamate.
Scientific Research Applications
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ester group can also undergo hydrolysis, releasing the active cinnamic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: The parent compound without bromine substitution.
Ethyl 2,3-dibromo-3-phenylpropanoate: A similar compound with a different substitution pattern.
Ethyl 3-phenyl-2-propenoate: Another derivative of cinnamic acid with different functional groups.
Uniqueness
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
66344-85-2 |
|---|---|
Molecular Formula |
C11H10Br2O2 |
Molecular Weight |
334.00 g/mol |
IUPAC Name |
ethyl 2,3-dibromo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H10Br2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
XPLQEQKDKSAPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


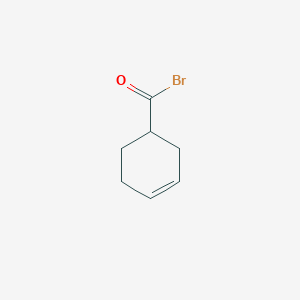
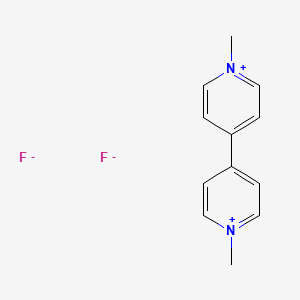
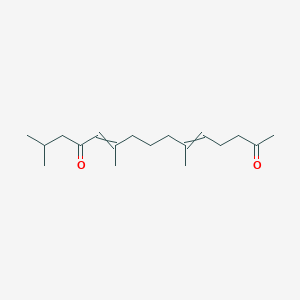

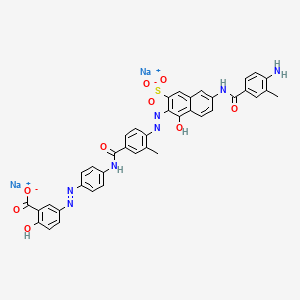
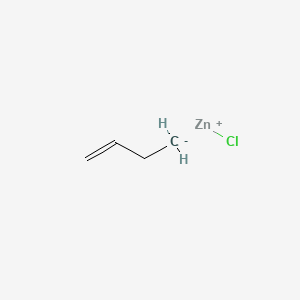
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
